N,N-二甲基-2-(甲硫基)-4-喹唑啉胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Antibacterial Activity and Structure-Activity Relationship

The research on N,N-dimethyl-2-(methylsulfanyl)-4-quinazolinamine and its derivatives has shown promising antibacterial properties, particularly against multidrug-resistant Staphylococcus aureus. A study identified N(2),N(4)-disubstituted quinazoline-2,4-diamines with minimum inhibitory concentrations in the low micromolar range, indicating potent antibacterial activity. These compounds also exhibited favorable physicochemical properties, limited potential for resistance, low toxicity, and effective in vivo activity, making them suitable candidates for the development of new antibacterial agents .

Synthesis and Molecular Structure

The synthesis of related quinazoline derivatives has been explored through various methods. For instance, novel 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives were synthesized by reacting 2-chloro-4,5-dihydroimidazole with 2-aminoacetophenones. These compounds underwent further reactions to produce a range of derivatives, with their structures confirmed by spectral data and X-ray crystallographic analysis . Another study described a 3-step synthesis of substituted 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-diones from substituted isatoic anhydride, which showed immunostimulating activity .

Chemical Reactions and Synthesis Utilizing DMF

N,N-dimethylformamide (DMF) has been utilized as a carbon synthon for the synthesis of various N-heterocycles, including quinazolin-4-ones. The use of DMF, particularly its methyl and acyl groups, has been instrumental in heterocycle syntheses and functionalization, with reactions proceeding through different mechanisms .

Physical and Chemical Properties

The physical and chemical properties of quinazoline derivatives have been characterized using various techniques. For example, a novel quinazoline derivative was synthesized and characterized by FTIR, NMR, and single crystal X-ray diffraction. The molecular stability was attributed to weak but significant intra- and intermolecular hydrogen bond interactions, as analyzed by Hirshfeld surface analysis. The molecular geometry was optimized using B3LYP/DFT method, and additional properties such as electrostatic potential map, nonlinear optical properties, and NBO analysis were described .

Synthesis of Novel Derivatives and Intramolecular Cyclization

A novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one was synthesized using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid, leading to a variety of derivatives through chemical transformation . Additionally, intramolecular cyclization of 2-methylsulfanyl-4-oxo-3(4H)-quinazolinyl acetohydrazide was achieved, resulting in the formation of 1-aminoimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione, which further reacted in acylation and condensation with aromatic aldehydes .

科学研究应用

光电材料

喹唑啉类,包括 N,N-二甲基-2-(甲硫基)-4-喹唑啉胺,是新型光电材料开发中的组成部分。这些化合物已被用于发光小分子、电致发光材料和光电转换元件的制造。它们被并入 π 扩展共轭体系中,可增强有机发光二极管 (OLED) 的性能,包括高效的红色磷光 OLED 和白色 OLED。此外,喹唑啉衍生物显示出作为非线性光学材料和比色 pH 传感器的潜力,突显了它们在光电应用中的多功能性 (Lipunova 等人,2018)。

药物化学和药物设计

喹唑啉核团在药物化学中具有基础性作用,因为它稳定且能够引入各种生物活性部分。这种适应性导致合成具有潜在药用价值的新型化合物,包括抗菌剂。喹唑啉衍生物已显示出对金黄色葡萄球菌和大肠杆菌等常见病原体的有效性,解决了抗生素耐药性的挑战,并突出了它们在药物开发中的潜力 (Tiwary 等人,2016)。

抗癌研究

喹唑啉衍生物因其抗癌特性而被广泛研究。这些化合物靶向广泛的生物途径和蛋白质,包括 EGFR 抑制剂和其他激酶,在癌症治疗中显示出前景。喹唑啉化合物的结构多样性允许靶向多个途径,使其在开发针对癌症的多靶点疗法方面具有价值 (Ravez 等人,2015)。

合成化学进展

合成化学的最新进展促进了喹唑啉的生态友好和高效合成。这些方法强调原子经济、多组分策略,扩展了创建新型喹唑啉衍生物的工具箱。这一进展对于了解喹唑啉的特性和探索它们在各个领域的应用至关重要 (Faisal 和 Saeed,2021)。

属性

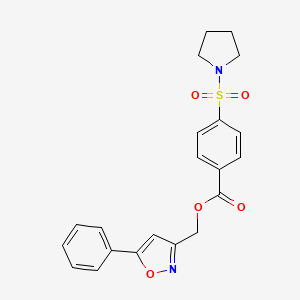

IUPAC Name |

N,N-dimethyl-2-methylsulfanylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-14(2)10-8-6-4-5-7-9(8)12-11(13-10)15-3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOWOUCRJSTHHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC2=CC=CC=C21)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324833 |

Source

|

| Record name | N,N-dimethyl-2-methylsulfanylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819945 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

81683-42-3 |

Source

|

| Record name | N,N-dimethyl-2-methylsulfanylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate](/img/structure/B2530858.png)

![4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2530862.png)

![2,6-difluoro-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2530867.png)

![Benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2530870.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone](/img/structure/B2530872.png)

![2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole hydrochloride](/img/no-structure.png)

![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide](/img/structure/B2530875.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide](/img/structure/B2530878.png)

![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid](/img/structure/B2530880.png)